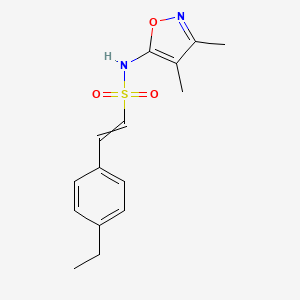

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide

Description

N-(3,4-Dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole core linked to a sulfonamide group, with a 4-ethylphenyl ethenyl substituent. Its structure combines aromatic and olefinic components, which may influence physicochemical properties such as solubility, stability, and biological activity.

Properties

IUPAC Name |

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-13-5-7-14(8-6-13)9-10-21(18,19)17-15-11(2)12(3)16-20-15/h5-10,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXJGGYYBYDQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=NO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide (commonly referred to as the compound) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's structural characteristics, biological activities, and relevant research findings.

Chemical Structure

The compound's chemical formula is , with a molecular weight of 306.43 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂N₂O₂S |

| Molecular Weight | 306.43 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 11145758 |

Biological Activity Overview

Research indicates that compounds containing an oxazole ring exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For instance:

- A study reported that similar oxazole compounds exhibited significant cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 0.11 to 1.47 µM .

- Molecular docking studies suggested strong interactions between oxazole derivatives and cancer-related targets, indicating potential for drug development against tumors .

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented. The compound's sulfonamide group may contribute to its effectiveness against bacterial infections. Research on related compounds has shown:

- Inhibition of bacterial growth in vitro, suggesting that modifications in the oxazole structure can enhance antimicrobial efficacy .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxicity of various oxazole derivatives, including the compound . The findings revealed:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 0.65 | MCF-7 (breast cancer) |

| Compound B | 2.41 | HeLa (cervical cancer) |

| N-(3,4-dimethyl...) | Not specified but showed promising results |

This study highlighted that modifications in the structure could lead to enhanced selectivity and potency against specific cancer cell lines.

Research into the mechanism of action for similar compounds indicated that they may induce apoptosis in cancer cells through upregulation of p53 protein and activation of caspase pathways . This suggests that N-(3,4-dimethyl...) may also exhibit similar mechanisms leading to cell death in malignant cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.